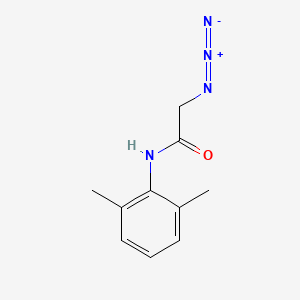

2-azido-N-(2,6-dimethylphenyl)acetamide

Description

2-Azido-N-(2,6-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by an azide (-N₃) functional group at the 2-position of the acetamide backbone and a 2,6-dimethylphenyl substituent. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the azide group, which enables applications in click chemistry, photolysis, and targeted drug design.

Properties

IUPAC Name |

2-azido-N-(2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c1-7-4-3-5-8(2)10(7)13-9(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBURYIXJGVQHAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680651 | |

| Record name | 2-Azido-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119053-70-2 | |

| Record name | 2-Azido-N-(2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 2-azido-N-(2,6-dimethylphenyl)acetamide are the central nervous system and the cardiovascular system. It may also affect the respiratory system.

Mode of Action

The exact mode of action of This compound It is known that similar compounds, such as lidocaine, stabilize the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses.

Result of Action

The molecular and cellular effects of This compound Similar compounds are known to produce analgesia and muscle relaxation.

Biological Activity

2-Azido-N-(2,6-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis

The compound is synthesized through a nucleophilic substitution reaction involving sodium azide and N-(2,6-dimethylphenyl)chloroacetamide. The reaction typically occurs in dry dimethylformamide (DMF) at room temperature, yielding this compound with high purity .

The azide group in this compound can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. This reactivity is critical for its potential applications in drug development, particularly as a precursor for bioactive compounds.

Pharmacological Studies

- Antinociceptive Activity : In studies assessing the analgesic properties of related compounds, it was observed that derivatives of N-(2,6-dimethylphenyl)acetamide exhibit significant antinociceptive effects. These effects are attributed to the inhibition of sodium channels, which play a crucial role in pain transmission .

- Antitumor Activity : Preliminary investigations have indicated that azido compounds may possess anticancer properties. For instance, a study reported that certain azido derivatives showed cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Neuroprotective Effects : Research has also pointed to neuroprotective activities associated with similar compounds. These effects are believed to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress .

Data Tables

Case Studies

- Analgesic Efficacy : A study involving intraperitoneal administration of this compound demonstrated a dose-dependent reduction in pain responses in rodent models. The mechanism was linked to sodium channel blockade similar to lidocaine but with potentially fewer side effects .

- Cytotoxicity against Cancer Cells : In vitro studies revealed that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

- Neuroprotection in Models of Neurodegeneration : In models simulating neurodegenerative conditions, the compound showed promise by reducing markers of oxidative stress and apoptosis in neuronal cells. This suggests its potential for therapeutic use in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The N-(2,6-dimethylphenyl)acetamide scaffold is shared among several compounds, with variations in the 2-position substituent dictating their physicochemical properties, bioavailability, and applications. Below is a detailed comparison:

CNS-11g (2-(4-Benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide)

- Structural Differences : Replaces the azide group with a phthalazinyl-benzyl moiety.

- Key Properties: Low hydrogen bond acceptors/donors and rotatable bonds, enhancing oral bioavailability and central nervous system (CNS) penetration compared to polyphenols like EGCG . Demonstrated efficacy in disaggregating α-synuclein fibrils, a target in neurodegenerative diseases.

- Applications : Neurotherapeutic candidate for Parkinson’s disease and related disorders.

2-(Hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide

- Structural Differences : Features a hexahydroazepine ring at the 2-position.

- Key Properties :

- Applications : Pharmaceutical use in pain management and cardiac arrhythmias.

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)

- Structural Differences: Substitutes azide with a diethylamino group.

- Key Properties: Melting point: 66–69°C . Likely high lipophilicity due to the diethylamino group, influencing membrane permeability.

- Applications: Potential anesthetic or agrochemical intermediate.

2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor)

- Structural Differences : Chloro and thienyl-methoxy substituents.

- Key Properties :

- Chlorine enhances electrophilicity, aiding in pesticide activity.

- Applications : Herbicide (agrochemical) .

N-(2,6-Dimethylphenyl)-2-methylacetamide (26DMPMA)

- Structural Differences : Methyl group at the 2-position.

- Key Properties :

- Applications : Model compound for studying acetanilide derivatives’ solid-state geometry.

2-Amino-N-(2,6-dimethylphenyl)acetamide (Glycinexylidide)

- Structural Differences: Amino group at the 2-position.

- Key Properties: Metabolite of the local anesthetic lidocaine. Boiling point and solubility data unavailable, but amino group likely enhances polarity compared to azido derivatives.

- Applications : Anti-arrhythmic agent .

Comparative Data Table

| Compound Name | 2-Position Substituent | Key Properties | Applications |

|---|---|---|---|

| 2-Azido-N-(2,6-dimethylphenyl)acetamide | Azide (-N₃) | High reactivity (click chemistry) | Drug design, photolysis probes |

| CNS-11g | Phthalazinyl-benzyl | Low H-bond donors/acceptors | Neurotherapeutics |

| 2-(Hexahydroazepine)-N-(2,6-dimethylphenyl) | Hexahydroazepine | Anesthetic/anti-arrhythmic activity | Pharmaceuticals |

| 2-(Diethylamino)-N-(2,6-dimethylphenyl) | Diethylamino | Lipophilic, mp 66–69°C | Anesthetics, agrochemicals |

| Thenylchlor | Chloro + thienyl-methoxy | Electrophilic reactivity | Herbicide |

| 26DMPMA | Methyl | Hydrogen-bonded crystal packing | Structural studies |

| Glycinexylidide | Amino | Metabolite of lidocaine | Anti-arrhythmic |

Key Findings and Implications

Bioavailability: Substituents with fewer hydrogen bond donors/acceptors (e.g., CNS-11g) enhance CNS penetration, making them superior to polar analogs like EGCG .

Structural Stability: Methyl, chloro, and amino substituents maintain consistent bond parameters in the acetamide backbone, as shown in crystallographic studies .

Application Diversity: Substituents dictate therapeutic vs. agrochemical use. For example, azide/amino groups favor pharmaceuticals, while chloro groups align with pesticidal activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.